Isomaltotetraose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H42O21 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

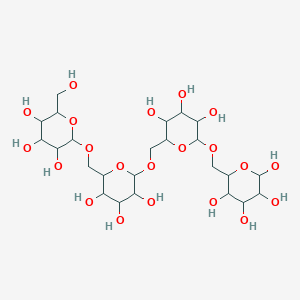

6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2 |

InChI Key |

DFKPJBWUFOESDV-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569) is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its prebiotic properties and potential applications in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, enzymatic synthesis, and detailed methodologies for the isolation and purification of this compound. It includes quantitative data on production yields, detailed experimental protocols, and visual diagrams of both the isolation workflow and a key biological signaling pathway involving this oligosaccharide.

Discovery and Background

The discovery of this compound is intrinsically linked to the broader study of α-glucans, particularly dextran (B179266). In the mid-20th century, extensive research into the structure of dextran, a bacterial exopolysaccharide with a backbone of α-1,6 linked glucose residues, led to the identification of its constituent oligosaccharides.[1] Pioneering work by researchers like John F. Robyt on the enzymatic hydrolysis of dextran was fundamental in isolating and characterizing the homologous series of isomaltooligosaccharides, including isomaltose, isomaltotriose, and this compound.[2]

This compound (DP4) is not typically found in isolation but is a key component of isomaltooligosaccharide (IMO) syrups.[3] These syrups are produced commercially through the enzymatic treatment of starch.[4] The unique α-1,6 linkages make this compound and other higher-DP IMOs resistant to digestion by human upper gastrointestinal enzymes, allowing them to reach the colon and function as prebiotics.[1]

Enzymatic Synthesis of this compound-Containing Mixtures

The industrial production of this compound is achieved through the synthesis of a mixed isomaltooligosaccharide (IMO) syrup, from which the DP4 fraction can then be isolated. The two primary enzymatic strategies are transglucosylation using α-glucosidase and acceptor reactions with dextransucrase.

Synthesis via Transglucosylation (α-Glucosidase)

This is the most common industrial method. Starch is first hydrolyzed into maltose (B56501) or maltodextrins. An α-glucosidase with high transglucosylation activity is then used to transfer glucose moieties, converting the digestible α-1,4 linkages into indigestible α-1,6 linkages.

-

Enzyme: α-Glucosidase (e.g., from Aspergillus niger)

-

Substrate: High-maltose syrup or starch hydrolysate

-

Reaction: The enzyme hydrolyzes a glucose unit from a donor molecule (like maltose) and transfers it to an acceptor molecule (another maltose or oligosaccharide), forming an α-1,6 bond.

Synthesis via Acceptor Reaction (Dextransucrase)

Dextransucrase synthesizes dextran from sucrose. In the presence of an "acceptor" molecule like maltose, the enzyme's activity is shifted from polymerization to the synthesis of short-chain oligosaccharides.

-

Enzyme: Dextransucrase (e.g., from Leuconostoc mesenteroides)

-

Substrates: Sucrose (as the glucose donor) and an acceptor (e.g., maltose, glucose).

-

Reaction: The enzyme cleaves sucrose, transferring the glucose moiety to the acceptor molecule to form an α-1,6 linkage.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the enzyme, substrate, and reaction conditions. The following table summarizes representative quantitative data from various enzymatic production methods, highlighting the composition of the resulting IMO mixture before preparative purification.

| Enzymatic Method | Enzyme Source | Substrate | Total IMO Yield/Concentration | This compound (DP4) Content in Mixture | Reference |

| Transglucosylation | Aspergillus neoniger α-Glucosidase | Rice Starch | 372.5 mg/mL (84% conversion) | 16.2% of total IMOs | |

| Transglucosylation | Commercial α-Glucosidase | Maltose | 81.3 g/L | Formation enabled by addition of glucose | |

| Transglucosylation | Commercial Product Analysis | Starch | Not Applicable | 2.8% (w/w) | |

| Transglucosylation | Commercial Product Analysis | Starch | Not Applicable | 30.7% (as part of a tetrasaccharide fraction) | |

| Dextran Hydrolysis | Arthrobacter oxydans Dextranase | Dextran | Not Specified | Major hydrolysis end product | |

| Dextran Hydrolysis | Lipomyces starkeyi Dextranase | Dextran | Not Specified | A final hydrolysis product |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of IMO Mixture

This protocol describes a typical batch synthesis using α-glucosidase.

-

Substrate Preparation: Prepare a 30% (w/v) solution of high-maltose syrup in 50 mM sodium acetate (B1210297) buffer (pH 5.0).

-

Enzyme Addition: Add α-glucosidase (e.g., from Aspergillus niger) to the substrate solution at a concentration of 5-10 U/g of substrate.

-

Incubation: Incubate the reaction mixture at 60°C with gentle agitation for 24-48 hours.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 15 minutes to denature the enzyme.

-

Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet any precipitated protein. Filter the supernatant through a 0.45 µm filter. The resulting clarified syrup contains a mixture of glucose, residual maltose, and IMOs of varying degrees of polymerization (DP2-DP6+).

Protocol 2: Preparative Isolation of this compound by Size-Exclusion Chromatography

This protocol provides a method for fractionating the crude IMO syrup to isolate the this compound (DP4) fraction using a Bio-Gel P-2 column.

-

Column Preparation:

-

Prepare a slurry of Bio-Gel P-2 resin in deionized water.

-

Pack a glass column (e.g., 5 cm diameter x 150 cm length) with the resin slurry, allowing it to settle under gravity flow to form a stable, uniform bed.

-

Equilibrate the column by washing with at least two column volumes of degassed, filtered (0.22 µm) deionized water at room temperature.

-

-

Sample Loading:

-

Concentrate the clarified IMO syrup from Protocol 4.1 to a final carbohydrate concentration of 20-30% (w/v).

-

Carefully load 1-2% of the total column volume of the concentrated syrup onto the top of the column bed.

-

-

Elution:

-

Elute the column with degassed, filtered deionized water at a constant, slow flow rate (e.g., 0.5 mL/min) using gravity flow.

-

-

Fraction Collection:

-

Begin collecting fractions (e.g., 10-20 mL per fraction) immediately after sample loading.

-

-

Fraction Analysis:

-

Analyze small aliquots of each fraction for carbohydrate content using a method like Thin Layer Chromatography (TLC) or analytical HPLC.

-

On a size-exclusion column, higher DP oligosaccharides will elute first. Identify the fractions containing the peak corresponding to a tetrasaccharide standard (this compound).

-

-

Pooling and Lyophilization:

-

Pool the fractions containing pure this compound.

-

Freeze-dry the pooled fractions to obtain purified this compound as a white powder.

-

Protocol 3: Purity Analysis by HPLC

This protocol describes the analytical HPLC method to confirm the purity of the isolated this compound.

-

Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P series) or an Aminex HPX-42A column.

-

Mobile Phase: Acetonitrile (B52724)/water gradient (e.g., starting at 80:20 and decreasing the acetonitrile concentration).

-

Flow Rate: 1.0 mL/min.

-

Detector: Refractive Index (RI) detector.

-

Standard Preparation: Prepare standard solutions of glucose, maltose, isomaltose, isomaltotriose, and this compound (1 mg/mL each).

-

Sample Preparation: Dissolve the lyophilized this compound powder in the mobile phase starting condition at a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

-

Injection and Analysis: Inject the sample and standards. Purity is determined by comparing the retention time of the main peak in the sample to the this compound standard and calculating the area percentage of that peak relative to all other peaks in the chromatogram.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from raw substrate to purified this compound.

References

Unveiling the Backbone: An In-depth Guide to the Early Structural Elucidation of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first illuminated the chemical structure of isomaltotetraose (B46569), a key oligosaccharide in various biological and industrial contexts. Before the advanced analytical techniques of today, a combination of meticulous chemical degradation, enzymatic hydrolysis, and chromatographic separation formed the bedrock of carbohydrate structure determination. This document revisits these early experimental approaches, providing detailed methodologies and summarizing the key quantitative findings that led to the definitive structure of isomalt-tetraose.

Core Principles of this compound Structure Determination

The early elucidation of this compound's structure rested on three primary experimental pillars:

-

Methylation Analysis: To determine the specific linkage positions between the glucose units.

-

Enzymatic Hydrolysis: To identify the nature of the glycosidic bonds and the sequence of the monosaccharide units.

-

Periodate (B1199274) Oxidation: To corroborate the linkage analysis and provide information about the ring structure of the glucose residues.

These methods, often used in concert, allowed early researchers to piece together the puzzle of this compound's linear chain of four glucose units connected by α-1,6-glycosidic bonds.

Experimental Protocols and Data Presentation

Methylation Analysis

Methylation analysis was a cornerstone technique for determining the linkage patterns in oligosaccharides. The process involves methylating all free hydroxyl groups, hydrolyzing the permethylated oligosaccharide into its constituent methylated monosaccharides, and then identifying these derivatives.

Experimental Protocol:

-

Permethylation: this compound was treated with a methylating agent, such as dimethyl sulfate (B86663) and sodium hydroxide (B78521) (Haworth methylation) or methyl iodide and silver oxide (Purdie methylation), to convert all free hydroxyl groups to methoxy (B1213986) groups.

-

Hydrolysis: The resulting permethylated this compound was then subjected to acid hydrolysis (e.g., with hydrochloric or sulfuric acid) to break the glycosidic linkages, yielding a mixture of partially methylated glucose monomers.

-

Derivatization and Identification: The partially methylated monosaccharides were commonly identified by comparing their properties (e.g., chromatographic mobility) with known standards. The positions of the free hydroxyl groups on these monomers corresponded to the points of linkage in the original oligosaccharide.

Quantitative Data from Methylation Analysis:

The identification of the specific methylated glucose derivatives was crucial. For a linear α-1,6-linked this compound, methylation analysis would yield the following products in a specific molar ratio:

| Methylated Glucose Derivative | Expected Molar Ratio | Inferred Position in this compound |

| 2,3,4,6-tetra-O-methyl-D-glucose | 1 | Non-reducing terminal unit |

| 2,3,4-tri-O-methyl-D-glucose | 2 | Internal glucose units |

| 2,3,4-tri-O-methyl-D-glucose | 1 | Reducing terminal unit (after reduction and hydrolysis) |

Note: The reducing end unit would initially be a 2,3,4-tri-O-methyl-D-glucose, but for analytical purposes, it was often reduced to a glucitol derivative before methylation to distinguish it from the internal units.

Logical Workflow for Methylation Analysis:

Enzymatic Hydrolysis

The use of specific glycoside hydrolases provided critical information about the anomeric configuration (α or β) of the glycosidic linkages.

Experimental Protocol:

-

Enzyme Selection: this compound was incubated with enzymes known for their specific cleavage of glycosidic bonds. For instance, α-glucosidase, which specifically hydrolyzes α-glucosidic linkages, was a key enzyme.

-

Hydrolysis Reaction: The oligosaccharide was dissolved in a suitable buffer at the optimal pH and temperature for the chosen enzyme.

-

Product Analysis: The reaction products were analyzed over time using techniques like paper chromatography or thin-layer chromatography. The rate and extent of hydrolysis, and the identity of the products (glucose in this case), provided evidence for the type of glycosidic linkage.

Key Findings from Enzymatic Hydrolysis:

-

Complete Hydrolysis by α-glucosidase: The observation that α-glucosidase could completely hydrolyze this compound into glucose confirmed the presence of α-glucosidic linkages.

-

Resistance to β-glucosidase: Conversely, the lack of hydrolysis by β-glucosidase demonstrated the absence of β-linkages.

Signaling Pathway of Enzymatic Hydrolysis:

Periodate Oxidation

Periodate oxidation was used to confirm the linkage positions by cleaving vicinal diols (hydroxyl groups on adjacent carbons). The consumption of periodate and the production of formic acid provided quantitative data related to the structure.

Experimental Protocol:

-

Oxidation: this compound was treated with a known excess of sodium metaperiodate in an aqueous solution. The reaction was allowed to proceed in the dark to prevent photodegradation of the periodate.

-

Measurement of Periodate Consumption: Aliquots were taken at various time points, and the remaining periodate was determined by titration, typically after quenching the reaction with ethylene (B1197577) glycol.

-

Measurement of Formic Acid Production: The amount of formic acid produced was determined by titration with a standard base.

Quantitative Data from Periodate Oxidation:

For a linear α-1,6-linked tetrasaccharide, the expected results of periodate oxidation are:

| Measurement | Expected Value per mole of this compound |

| Moles of Periodate Consumed | 5 |

| Moles of Formic Acid Produced | 1 |

The non-reducing terminal glucose consumes two moles of periodate and produces one mole of formic acid. Each internal glucose unit and the reducing terminal unit consume one mole of periodate each.

Logical Relationship in Periodate Oxidation:

Conclusion

The convergence of evidence from methylation analysis, enzymatic hydrolysis, and periodate oxidation provided a robust and unambiguous structural determination of this compound long before the advent of modern spectroscopic techniques. These classical methods, while labor-intensive, exemplify the power of chemical reasoning and meticulous experimental design in molecular structure elucidation. The data derived from these early studies laid the groundwork for our current understanding of this important oligosaccharide and its role in various fields, from food science to biotechnology and drug development.

fundamental physicochemical properties of Isomaltotetraose

An In-depth Technical Guide on the Fundamental Physicochemical Properties of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetrasaccharide, a type of isomaltooligosaccharide (IMO), composed of four glucose units linked by α-1,6 glycosidic bonds.[1][2] It is represented by the structure Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc.[1][3] As a key member of the IMO family, which are naturally found in some fermented foods and also produced commercially, this compound has garnered significant interest.[2] Its potential applications span the food industry, where it can serve as a low-calorie sweetener and prebiotic, to pharmaceuticals, where it may be used as a stabilizer or excipient in drug formulations. Longer-chain IMOs like this compound are not easily hydrolyzed by human intestinal enzymes, giving them digestion-resistant properties. This guide provides a detailed overview of its core physicochemical properties, relevant experimental methodologies, and structural relationships.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in research and development, influencing its behavior in various matrices and formulations.

| Property | Value | References |

| IUPAC Name | alpha-D-gluco-hexopyranosyl-(1->6)-alpha-D-gluco-hexopyranosyl-(1->6)-alpha-D-gluco-hexopyranosyl-(1->6)-D-gluco-hexopyranose | |

| Synonyms | Glcα1-6)Glcα(1-6)Glcα(1-6)Glc, DP4 | |

| CAS Number | 35997-20-7 | |

| Molecular Formula | C24H42O21 | |

| Molecular Weight | 666.58 g/mol | |

| Appearance | White to off-white solid, powder, or crystal | |

| Melting Point | >210°C | |

| Boiling Point | 1102.8 ± 65.0 °C (Predicted) | |

| Solubility | Water: 250 mg/mL (Requires sonication)Methanol: Slightly soluble | |

| Optical Activity | Optically active. As an α(1→6) linked glucose oligomer, it is expected to be dextrorotatory, similar to dextran. | |

| Purity | ≥ 95% (Typically analyzed by HPLC) |

Stability Profile

The stability of this compound is crucial for its storage and application.

-

pH Stability : As a carbohydrate, its stability is pH-dependent. Dextrose solutions, for instance, exhibit maximum stability at a slightly acidic pH of around 4. In highly acidic or alkaline conditions, hydrolysis of the glycosidic bonds can occur, particularly at elevated temperatures.

-

Thermal Stability : The solid form is stable at room temperature, with storage recommendations ranging from 2-8°C to -20°C for long-term preservation. In solution, thermal degradation is a key consideration. The stability of related enzymes suggests that this compound in solution would be most stable at moderate temperatures.

-

Enzymatic Stability : Compared to oligosaccharides with α(1,4) linkages (like maltotetraose), this compound is significantly more resistant to digestion by human upper gastrointestinal enzymes. This resistance to hydrolysis is a key property for its consideration as a prebiotic fiber.

Experimental Protocols

The characterization and quantification of this compound predominantly rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RI)

This method is widely used for the quantitative analysis of commercial isomaltooligosaccharide products.

Objective: To separate and quantify this compound from a mixture of other saccharides.

Principle: The method utilizes a polymer-based amino column for chromatographic separation. The separation is based on the differential interaction of various saccharides with the stationary phase. A refractive index (RI) detector is used for detection, as sugars do not possess a significant UV chromophore. Quantification is achieved by comparing the peak area or height from the sample to a calibration curve generated from known standards.

Methodology:

-

Standard Preparation:

-

Prepare stock solutions of high-purity this compound standard in deionized water.

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1 mg/mL to 15 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in deionized water.

-

For carbonated samples, degas using ultrasonication.

-

Centrifuge the sample solution (e.g., at 5000 ×g for 5 minutes) to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm membrane filter before injection.

-

-

HPLC-RI System Conditions (Example):

-

Detector: Refractive Index (RI) Detector.

-

Column: Polymer-based amino column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm).

-

Column Temperature: 40°C.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 77% acetonitrile).

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 3 µL.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak height or area of the standards against their known concentrations.

-

Calculate the concentration of this compound in the sample by interpolating its peak height or area on the calibration curve.

-

Visualizations

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physicochemical and biological properties.

Caption: Figure 1: Structure-Property Relationship of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the typical workflow for the quantitative analysis of this compound using HPLC-RI.

Caption: Figure 2: HPLC-RI Workflow for this compound Quantification.

References

Isomaltotetraose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, Analysis, and Applications of Isomaltotetraose (B46569)

This technical guide provides a comprehensive overview of this compound, a key isomalto-oligosaccharide (IMO), for researchers, scientists, and professionals in drug development. This document details its chemical identity, enzymatic synthesis and purification, analytical methodologies, and its burgeoning applications, particularly focusing on its prebiotic potential.

Core Chemical and Physical Properties

This compound is a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. Its chemical structure confers specific properties that are of interest in various scientific and industrial fields.

| Property | Value | Reference |

| CAS Number | 35997-20-7 | [1][2] |

| Chemical Formula | C₂₄H₄₂O₂₁ | [1][3] |

| Molecular Weight | 666.58 g/mol | [1][3] |

| Synonyms | Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc | [4] |

| Appearance | White to off-white solid/powder | [2][3] |

| Storage Temperature | 2-8°C or frozen (<0°C) | [1][4] |

Enzymatic Synthesis and Purification

The industrial production of this compound and other isomalto-oligosaccharides predominantly relies on enzymatic processes using starch or maltose (B56501) as starting materials. These methods are favored for their specificity and efficiency.[5]

Enzymatic Production Workflow

The general workflow for the enzymatic synthesis of isomalto-oligosaccharides, including this compound, involves several key steps:

Experimental Protocols

2.2.1. Production of High-Purity Isomalto-oligosaccharides from Starch

This method involves the enzymatic conversion of starch followed by yeast fermentation to remove digestible sugars.[2]

-

Materials: Rice crumb or tapioca flour starch, α-amylase, pullulanase, transglucosidase, Saccharomyces carlsbergensis, Saccharomyces cerevisiae.

-

Liquefaction and Saccharification: The starch is first enzymatically liquefied and saccharified to produce a syrup.

-

Transglucosylation: The resulting syrup is treated with transglucosidase to produce a low-purity isomalto-oligosaccharide (IMO) mixture.

-

Purification by Fermentation: To increase the purity of the IMOs, yeast fermentation is employed to remove residual glucose, maltose, and maltotriose.

-

For low-purity IMO from rice crumbs, fermentation with washed S. carlsbergensis cells harvested at the log phase is most effective.

-

For low-purity IMO from tapioca flour, a sequential fermentation starting with S. cerevisiae for 24 hours, followed by the addition of an equal amount of S. carlsbergensis for further fermentation, is recommended.

-

-

Outcome: This process can yield a high-purity IMO product containing over 98% (w/w) of total sugars as isomaltose, panose, and isomaltotriose (B1581827) after a 3-day fermentation.

2.2.2. Single-Step Production of Isomaltooligosaccharides from Maltose

This protocol utilizes whole-cell biocatalysts to directly convert maltose into a series of isomalto-oligosaccharides.[5]

-

Microorganism: Bacillus subtilis strain AP-1, which produces α-glucosidase with transglucosidase activity.

-

Cultivation: The bacteria are cultivated in a medium containing 50 g/L of maltose.

-

Fermentation: During a 36-hour cultivation period, the α-glucosidase produced by the bacteria catalyzes the transglucosylation of maltose into isomalto-oligosaccharides with a degree of polymerization (DP) ranging from 2 to 14.

-

Yield: This method can achieve a total IMO yield of 36.33 g/L.

-

Purification: The produced IMOs can be purified by size exclusion chromatography (SEC) using a Superdex 30 Increase column.

Analytical Methodologies

Accurate analysis of this compound and other IMOs is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is the predominant analytical technique.

HPLC-ELSD for this compound Analysis

-

Instrumentation: HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).

-

Column: An Asahipak NH2P-50 4E column is suitable for the analysis of isomaltooligosaccharides.[6]

-

Mobile Phase: A typical mobile phase is an acetonitrile-water mixture (e.g., 60:40, v/v).[4]

-

Principle: This method separates the different oligosaccharides based on their polarity, allowing for the identification and quantification of this compound, isomaltose, isomaltotriose, and isomaltopentaose.[4][6]

U-HPLC-ESI-MS/MS for Oligosaccharide Analysis

For more detailed structural information, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry can be employed.

-

Technique: U-HPLC-ESI-MS/MS provides separation and allows for the determination of linkage information in oligosaccharides.[3]

-

Application: This technique is particularly useful for distinguishing between isomers such as isomaltotriose, maltotriose, and panose, and can be applied to the analysis of this compound.[3]

Applications in Research and Drug Development

This compound and other IMOs are gaining significant attention for their potential applications in the food, pharmaceutical, and cosmetic industries due to their prebiotic properties and other health benefits.

Prebiotic Activity and Gut Microbiota Modulation

IMOs, including this compound, are known to exert prebiotic effects by selectively stimulating the growth of beneficial gut bacteria.

-

Stimulation of Probiotics: IMOs promote the growth of beneficial gut microbiota such as Bifidobacteria and Lactobacilli.[7]

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of IMOs by gut bacteria leads to the production of SCFAs like acetate, propionate, and butyrate.[7]

-

Health Benefits: Increased levels of beneficial bacteria and SCFAs are associated with numerous health benefits, including reduced systemic inflammation, improved gut barrier function, and enhanced metabolic health.[7]

Potential in Drug Development

The unique properties of this compound make it a candidate for various applications in drug development:

-

Drug Delivery: As oligosaccharides, IMOs can be explored for their potential use in drug delivery systems.

-

Therapeutic Potential: The modulation of the gut microbiome by IMOs opens avenues for their use in the management of gastrointestinal disorders and metabolic diseases such as obesity and diabetes.[7]

-

Immunomodulation: IMOs have been shown to modulate immune responses and enhance disease resistance.[7]

Conclusion

This compound is a significant isomalto-oligosaccharide with well-defined chemical properties and established methods for its production and analysis. Its primary application lies in its prebiotic activity, which has profound implications for gut health and the management of metabolic diseases. For researchers and professionals in drug development, this compound and the broader class of IMOs represent a promising area for the development of novel functional foods, dietary supplements, and therapeutic agents. Further research into the specific mechanisms of action of this compound will continue to unveil its full potential.

References

- 1. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shodexhplc.com [shodexhplc.com]

- 7. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of Isomaltotetraose in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), an α-(1→6) linked glucose tetramer, is a fundamental structural motif in dextrans and a molecule of significant interest in glycobiology and drug delivery. Its conformational flexibility in solution dictates its interactions with biological receptors and ultimately its functional properties. This technical guide provides an in-depth analysis of the conformational behavior of this compound in aqueous solution, drawing upon key findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. We present a summary of the available quantitative data, detailed experimental protocols for conformational analysis, and logical workflows for investigating oligosaccharide structures.

Introduction

The three-dimensional structure of oligosaccharides is intimately linked to their biological function. Unlike proteins, which often adopt well-defined folded structures, oligosaccharides typically exist as a dynamic ensemble of conformers in solution. The conformational preferences of these molecules are governed by the rotational freedom around the glycosidic linkages, which are defined by a set of dihedral angles. For the α-(1→6) linkage present in this compound, these are primarily the phi (φ), psi (ψ), and omega (ω) angles.

A comprehensive understanding of the conformational landscape of this compound is crucial for designing effective dextran-based drug delivery systems and for understanding its role in biological processes, including interactions with dextranases. This guide synthesizes the current knowledge on the solution conformation of this compound, with a focus on the experimental and computational techniques used for its characterization.

Conformational Preferences of this compound

Studies combining NMR spectroscopy and MD simulations have revealed that this compound in solution predominantly adopts a right-handed helical conformation.[1] This helical structure is stabilized by a network of intramolecular hydrogen bonds, which contributes to a more ordered and compact structure than might be expected for a flexible oligosaccharide.[1]

Quantitative Conformational Data

Table 1: Representative Dihedral Angles for the α-(1→6) Glycosidic Linkage in Isomaltose (B16258) (as a proxy for this compound)

| Dihedral Angle | Representative Value (degrees) |

| φ (O5-C1-O6-C6') | Data not available in search results |

| ψ (C1-O6-C6'-C5') | Data not available in search results |

| ω (O6-C6'-C5'-O5') | Data not available in search results |

Note: The table is a template. Specific values for this compound from primary literature are required for completion.

Experimental Protocols for Conformational Analysis

The determination of the solution conformation of this compound relies on a synergistic combination of experimental NMR techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the average conformation of oligosaccharides in solution. Key NMR parameters used in conformational analysis include Nuclear Overhauser Effects (NOEs), J-coupling constants, and residual dipolar couplings (RDCs).

3.1.1. Sample Preparation

-

Dissolution: Dissolve a purified sample of this compound in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL.

-

Lyophilization: Lyophilize the sample to remove any residual H₂O.

-

Re-dissolution: Re-dissolve the lyophilized sample in 99.9% D₂O.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP).

3.1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher):

-

1D ¹H NMR: To assess sample purity and obtain an overview of the proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each glucose residue.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single glucose residue).

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining inter-residue distances and defining the overall conformation.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in resonance assignment.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can provide information about glycosidic linkages.

3.1.3. Data Analysis

-

Resonance Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to assign all proton and carbon resonances of the four glucose residues in this compound.

-

NOE/ROE Analysis: Integrate the cross-peak volumes in NOESY/ROESY spectra to derive inter-proton distance restraints. These distances are proportional to the inverse sixth power of the cross-peak intensity.

-

J-Coupling Analysis: Measure the scalar coupling constants (³JHH) from high-resolution 1D or 2D spectra. These values are related to the dihedral angles through the Karplus equation and provide information about the conformation of the pyranose rings and the exocyclic hydroxymethyl groups.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the conformational landscape of this compound in a simulated aqueous environment.

3.2.1. System Setup

-

Initial Structure Generation: Generate an initial 3D structure of this compound using a carbohydrate builder tool (e.g., from GLYCAM-Web).

-

Force Field Selection: Choose a carbohydrate-specific force field, such as GLYCAM06 or the CHARMM36 carbohydrate force field, in conjunction with a suitable water model (e.g., TIP3P).

-

Solvation: Place the this compound molecule in a periodic box of water molecules.

-

Ionization: Add counter-ions to neutralize the system if necessary.

3.2.2. Simulation Protocol

-

Energy Minimization: Perform energy minimization to relax any steric clashes in the initial structure.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

3.2.3. Trajectory Analysis

-

Dihedral Angle Analysis: Calculate the time evolution of the glycosidic linkage dihedral angles (φ, ψ, ω) to identify the preferred conformational states and their populations.

-

Hydrogen Bond Analysis: Analyze the formation and lifetime of intramolecular and intermolecular (with water) hydrogen bonds.

-

RMSD and RMSF Analysis: Calculate the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

-

Comparison with NMR Data: Back-calculate NMR observables (e.g., NOEs and J-couplings) from the MD trajectory and compare them with the experimental data to validate the simulation.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound in solution reveals a preference for a right-handed helical structure, a key feature influencing its biological activity and utility in various applications. The synergistic use of high-resolution NMR spectroscopy and long-timescale molecular dynamics simulations is indispensable for a detailed understanding of its conformational landscape. While this guide provides a comprehensive overview of the methodologies and the current state of knowledge, further research is needed to populate the quantitative data on the specific conformational populations and dihedral angle distributions of this compound. Such data will be invaluable for the rational design of novel carbohydrate-based therapeutics and drug delivery vehicles.

References

The Pivotal Role of Isomaltotetraose in Microbial Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the biological role of isomaltotetraose (B46569) in microbial metabolism. It covers the enzymatic breakdown, transport mechanisms, and metabolic fate of this α-(1→6)-linked glucooligosaccharide, with a particular focus on its impact on gut microbiota, including key probiotic genera such as Lactobacillus and Bifidobacterium. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows to facilitate a comprehensive understanding of this important prebiotic substrate.

Introduction to this compound and its Metabolic Significance

This compound is a carbohydrate composed of four glucose units linked by α-1,6-glycosidic bonds. It is a component of isomalto-oligosaccharides (IMOs), which are found naturally in some fermented foods and are also produced commercially for use as prebiotics and functional food ingredients[1][2]. Unlike α-1,4-linked oligosaccharides such as maltodextrins, the α-1,6 linkages in this compound are resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon largely intact[1][2]. There, it becomes a selective substrate for the gut microbiota, influencing the composition and metabolic activity of these microbial communities. The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host[3].

Microbial Utilization of this compound

The metabolism of this compound by gut microbes is a multi-step process involving extracellular and intracellular enzymes, as well as specific transport systems. Different microbial species exhibit varying efficiencies and preferences for utilizing this compound and other IMOs.

Differential Metabolism by Probiotic Bacteria

Studies have shown distinct patterns of IMO utilization between two of the most well-characterized probiotic genera, Lactobacillus and Bifidobacterium.

-

Lactobacillus species , such as Lactobacillus reuteri, generally show a preference for metabolizing shorter-chain IMOs like isomaltose (B16258). The metabolism of longer-chain oligosaccharides, including this compound, is often slower and occurs at later stages of fermentation[3][4].

-

Bifidobacterium species , in contrast, preferentially metabolize IMOs with a higher degree of polymerization, including this compound[1][4]. This preference suggests that bifidobacteria are well-equipped with the enzymatic machinery to break down these more complex oligosaccharides.

This differential utilization has significant implications for the targeted modulation of the gut microbiota through prebiotic interventions.

Enzymatic Degradation of this compound

The breakdown of this compound is primarily accomplished by α-glucosidases and oligo-1,6-glucosidases, enzymes that cleave the α-1,6-glycosidic bonds.

-

α-Glucosidases (EC 3.2.1.20): These enzymes hydrolyze terminal, non-reducing α-1,4-linked glucose residues but can also exhibit activity on α-1,6 linkages. Their substrate specificity can vary significantly between different microbial species[5].

-

Oligo-1,6-glucosidase (EC 3.2.1.10): This enzyme specifically catalyzes the endohydrolysis of 1,6-α-glucosidic linkages in isomaltose and other dextrins[6][7].

In Lactobacillus reuteri, the metabolism of IMOs has been attributed to the activity of an α(1→6)-specific glucanase, DexB, and maltose (B56501) phosphorylase[1][4].

Transport into the Microbial Cell

The uptake of this compound and its breakdown products into microbial cells is mediated by specific transporter proteins. While detailed kinetic data for this compound transport is limited, studies on related oligosaccharides suggest the involvement of:

-

ATP-Binding Cassette (ABC) Transporters: These systems are commonly found in bacteria and are involved in the uptake of a wide range of nutrients, including oligosaccharides.

-

Phosphotransferase Systems (PTS): In some bacteria, the transport of sugars is coupled to their phosphorylation via a PTS.

Genomic and transcriptomic analyses have revealed gene clusters in probiotic bacteria that encode for both the transport systems and the hydrolytic enzymes required for IMO utilization, indicating a coordinated regulation of these processes[5].

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of enzymatic hydrolysis and microbial growth are crucial for understanding the metabolic efficiency of this compound utilization. While specific data for this compound is not always available, studies on related substrates provide valuable insights.

Enzyme Kinetics

The following table summarizes the kinetic parameters of a thermostable α-glucosidase from Thermoanaerobacter tengcongensis MB4 for the hydrolysis of various substrates. This data can serve as a reference for the potential enzymatic breakdown of this compound.

| Substrate | Km (mg/mL) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) |

| pNPG | 0.38 ± 0.02 | 288.96 ± 4.15 | 433.44 | 1140.63 |

| Maltose | 1.12 ± 0.07 | 259.07 ± 7.93 | 388.61 | 346.97 |

| Isomaltose | 2.98 ± 0.11 | 185.73 ± 5.21 | 278.60 | 93.49 |

| Maltotriose | 1.93 ± 0.13 | 211.52 ± 6.84 | 317.28 | 164.39 |

| Panose | 2.54 ± 0.15 | 196.48 ± 5.99 | 294.72 | 116.03 |

Source: Adapted from a study on a novel thermostable α-glucosidase[5]. Note: pNPG (p-nitrophenyl-α-D-glucopyranoside) is a common chromogenic substrate for α-glucosidase activity assays.

Microbial Growth on Oligosaccharides

The specific growth rate of probiotic bacteria on different oligosaccharides provides a measure of their metabolic preference and efficiency.

| Bacterial Strain | Carbon Source | Specific Growth Rate (µ, h-1) |

| Bifidobacterium animalis | Raffinose | 0.45 ± 0.02 |

| Stachyose (B150584) | 0.43 ± 0.01 | |

| Glucose | 0.35 ± 0.01 | |

| Bifidobacterium longum | Raffinose | 0.48 ± 0.02 |

| Stachyose | 0.46 ± 0.01 | |

| Glucose | 0.40 ± 0.02 |

Source: Adapted from a study on the specific growth rate of bifidobacteria on different sugars[8][9]. Note: Raffinose and stachyose are oligosaccharides containing α-1,6-galactosidic bonds, which are structurally related to the α-1,6-glucosidic bonds in this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial metabolism of this compound.

In Vitro Fermentation of this compound by Fecal Microbiota

This protocol describes a batch culture fermentation model to assess the prebiotic potential of this compound.

Materials:

-

Anaerobic chamber

-

pH-controlled fermenters

-

Fresh human fecal samples

-

Phosphate-buffered saline (PBS), anaerobic

-

Basal medium (e.g., containing peptone water, yeast extract, and salts)

-

This compound solution (sterile)

-

Control substrates (e.g., glucose, inulin)

Procedure:

-

Inoculum Preparation:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Within 2 hours of collection, homogenize the fecal sample (10% w/v) in anaerobic PBS inside an anaerobic chamber.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Add 90 mL of pre-warmed, anaerobic basal medium to each fermenter.

-

Add 10 mL of the fecal inoculum to each fermenter.

-

Add 1 g of sterile this compound (or control substrate) to the respective fermenters.

-

Maintain the temperature at 37°C and the pH at a constant value (e.g., 6.8) using a pH controller with the automated addition of NaOH and HCl.

-

Stir the cultures continuously.

-

-

Sampling:

-

Collect samples (e.g., 5 mL) from each fermenter at regular time points (e.g., 0, 6, 12, 24, and 48 hours).

-

Immediately process the samples for analysis of bacterial populations (e.g., by 16S rRNA gene sequencing or qPCR) and metabolite production (e.g., SCFAs).

-

Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol outlines the extraction and quantification of major SCFAs (acetate, propionate, and butyrate) from fermentation samples.

Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Appropriate GC column (e.g., a fused silica (B1680970) capillary column)

-

Centrifuge

-

Glass vials with screw caps

-

Diethyl ether

-

Internal standard (e.g., 2-ethylbutyric acid)

-

SCFA standards (acetate, propionate, butyrate)

-

Hydrochloric acid (HCl)

Procedure:

-

Sample Preparation:

-

Centrifuge 1 mL of the fermentation sample at 10,000 x g for 10 minutes to pellet the bacterial cells.

-

Transfer 0.5 mL of the supernatant to a clean glass vial.

-

Add 0.1 mL of the internal standard solution.

-

Acidify the sample by adding 50 µL of concentrated HCl.

-

Add 1 mL of diethyl ether, cap the vial tightly, and vortex for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the top ether layer to a new GC vial.

-

-

GC Analysis:

-

Inject 1 µL of the ether extract into the GC.

-

Use a suitable temperature program for the oven to separate the SCFAs.

-

Quantify the concentrations of acetate, propionate, and butyrate (B1204436) by comparing the peak areas to those of the standards, normalized to the internal standard.

-

Signaling Pathways and Regulatory Networks

The utilization of this compound can trigger specific signaling pathways and regulatory networks within microbial cells, leading to the expression of genes required for its metabolism. While a complete signaling cascade specifically for this compound is not fully elucidated, transcriptomic studies provide insights into the genetic response.

Gene Upregulation in Response to Isomalto-oligosaccharides

Metatranscriptomic analysis of human colonic microbiota fermenting IMOs has shown the upregulation of genes encoding for:

-

Oligo-1,6-glucosidases: Primarily expressed by Lactobacillus and Bifidobacterium.

-

ABC transporters: Involved in the uptake of oligosaccharides.

-

Enzymes of the central carbon metabolism: Such as those in the glycolysis pathway, to process the imported glucose units.

The coordinated expression of these genes suggests the presence of regulatory proteins that sense the availability of IMOs and activate the appropriate metabolic pathways.

Visualizations of Metabolic and Experimental Workflows

Diagrams

Caption: Generalized metabolic pathway of this compound in gut bacteria.

Caption: Experimental workflow for studying this compound fermentation.

Conclusion and Future Directions

This compound plays a significant role in shaping the gut microbial ecosystem due to its selective fermentation by beneficial bacteria, particularly Bifidobacterium species. Its metabolism leads to the production of health-promoting SCFAs. Understanding the intricate details of its transport, enzymatic breakdown, and the regulatory networks that govern its utilization is crucial for the development of next-generation prebiotics and targeted therapies for various health conditions.

Future research should focus on:

-

Elucidating the specific kinetic parameters of enzymes from key probiotic strains acting on this compound.

-

Identifying and characterizing the specific transporters responsible for this compound uptake.

-

Mapping the complete signaling pathways that are activated in response to this compound.

-

Conducting in vivo studies to validate the findings from in vitro models and to understand the impact of this compound on the host in a more complex biological system.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted role of this compound in microbial metabolism and its potential applications in human health.

References

- 1. Effect of isomalto-oligosaccharide and gentio-oligosaccharide on the growth and fatty acid profile of Lactobacillus plantarum [revistaschilenas.uchile.cl]

- 2. researchgate.net [researchgate.net]

- 3. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]

- 4. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression of stress responsive genes enables Limosilactobacillus reuteri to cross-protection against acid, bile salt, and freeze-drying - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ciencia.ucp.pt [ciencia.ucp.pt]

Isomaltotetraose as a Dextran Hydrolysis Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of isomaltotetraose (B46569) through the enzymatic hydrolysis of dextran (B179266). It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the enzymatic processes, experimental protocols, and quantitative data associated with the generation of this specific isomalto-oligosaccharide (IMO). This compound and other IMOs are of growing interest due to their potential applications in various fields, including their use as prebiotics.

Introduction to Dextran and this compound

Dextran is a complex, branched glucan composed of chains of D-glucose units, primarily linked by α-1,6 glycosidic bonds, with branches originating from α-1,3, α-1,4, or α-1,2 linkages depending on the producing microorganism. The enzymatic hydrolysis of dextran, facilitated by dextranases (EC 3.2.1.11), can yield a variety of isomalto-oligosaccharides, including isomaltose (B16258), isomaltotriose (B1581827), and this compound.

This compound is a tetrasaccharide consisting of four glucose molecules linked by α-1,6 glycosidic bonds. Its production through controlled enzymatic hydrolysis of dextran is a key area of research for applications in food, pharmaceuticals, and biotechnology.

Enzymatic Production of this compound from Dextran

The enzymatic hydrolysis of dextran into specific isomalto-oligosaccharides is dependent on the source of the dextranase (B8822743) and the reaction conditions. Dextranases from different microorganisms exhibit varying product specificities.

Dextranases for this compound Production

Several microbial sources of dextranase are known to produce this compound. Notably, enzymes from Penicillium species and Arthrobacter oxydans have been identified as effective catalysts for this conversion.

-

Penicillium sp. Dextranase : Dextranase from Penicillium species has been shown to hydrolyze linear dextrans to produce primarily isomaltose and this compound.[1][2] This enzyme can also catalyze a disproportionation reaction, converting isomaltotriose into isomaltose and this compound.[1][2]

-

Arthrobacter oxydans KQ11 Dextranase : A dextranase from the marine bacterium Arthrobacter oxydans KQ11 has been cloned and expressed, demonstrating the ability to produce a mixture of isomalto-oligosaccharides, with this compound, isomaltopentaose, and isomaltohexaose being the main end products.[3][4][5]

Quantitative Data on Enzyme Properties and Reaction Conditions

The efficiency of this compound production is influenced by several factors, including enzyme kinetics and reaction parameters such as pH and temperature.

| Parameter | Penicillium lilacinum Dextranase (Free Enzyme) | Arthrobacter oxydans KQ11 Dextranase (Recombinant) |

| Optimal pH | 4.5–5.5[6] | 9.0[4][5] |

| Optimal Temperature | 30–35 °C[6] | 55 °C[4][5] |

| Kinetic Parameters | Km: 13.1 g/L (for dextran) Vmax: 4.4 g IMO/L/min[6] | Km: 67.99 µM (for dextran T70) kcat/Km: 3.03 s-1µM-1[4][5] |

| Molecular Weight | Not specified | ~66 kDa[4][5] |

Table 1: Comparison of Properties of Dextranases Used for Isomalto-oligosaccharide Production.

| Enzyme Source | Substrate | Key Products | Reference |

| Penicillium sp. | Linear Dextrans | Isomaltose, this compound | [1][2] |

| Arthrobacter oxydans KQ11 | Dextran T20 | This compound, Isomaltopentaose, Isomaltohexaose | [4] |

Table 2: Primary Hydrolysis Products of Dextran Using Different Dextranases.

Experimental Protocols

This section provides detailed methodologies for the enzymatic production and purification of this compound from dextran.

General Enzymatic Hydrolysis of Dextran

This protocol outlines the basic steps for the enzymatic degradation of dextran.

Caption: General workflow for the enzymatic hydrolysis of dextran.

Protocol for Isomalto-oligosaccharide Production using Arthrobacter oxydans KQ11 Dextranase

This protocol is adapted from the methodology described for the recombinant DexKQ dextranase.[4]

-

Substrate Preparation : Prepare a 10% (w/v) solution of Dextran T20 (100 g) in 1 L of 50 mM phosphate (B84403) buffer (pH 8.0).

-

Enzyme Addition : Add 300 units of recombinant DexKQ dextranase to the dextran solution.

-

Incubation : Incubate the reaction mixture at 50 °C for 12 hours.

-

Reaction Termination : Stop the hydrolysis by heating the mixture at 100 °C for 10 minutes.

-

Concentration and Desalination : Concentrate and desalt the reaction mixture using nanofiltration.

-

Lyophilization : Lyophilize the concentrated sugar solution to obtain a powder containing a mixture of isomalto-oligosaccharides.

Preparative Scale Production and Purification of this compound using Penicillium sp. Dextranase

This protocol is based on the method for isolating this compound for further experiments.[1]

-

Enzymatic Hydrolysis : Hydrolyze L. animalis dextran with Penicillium sp. dextranase on a preparative scale. The specific enzyme units and substrate concentration should be optimized based on preliminary experiments.

-

Enzyme Inactivation : Inactivate the enzyme by heat treatment (e.g., boiling for 10-15 minutes).

-

Lyophilization : Freeze-dry the resulting oligosaccharide mixture.

-

Column Chromatography :

-

Separate the lyophilized oligosaccharides on a Bio-Gel P-2 column (85 × 2.6 cm).

-

Use water as the eluent at a flow rate of 1 mL/min and a column temperature of 40 °C.

-

-

Fraction Collection and Analysis :

-

Monitor the elution profile using a refractive index (RI) detector.

-

Collect fractions at fixed time intervals.

-

Pool the fractions corresponding to the this compound peak.

-

-

Final Product : Lyophilize the pooled fractions to obtain purified this compound.

References

- 1. Products Released from Structurally Different Dextrans by Bacterial and Fungal Dextranases [mdpi.com]

- 2. Products Released from Structurally Different Dextrans by Bacterial and Fungal Dextranases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide | Semantic Scholar [semanticscholar.org]

- 4. Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide | MDPI [mdpi.com]

- 5. Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal and pH Stability of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds, is a prominent member of the isomalto-oligosaccharide (IMO) family. Renowned for their prebiotic properties and stability, IMOs, including this compound, are increasingly utilized in functional foods and pharmaceutical formulations. This technical guide provides a comprehensive overview of the thermal and pH stability of this compound, drawing upon existing literature for isomalto-oligosaccharides and analogous carbohydrate structures. While specific kinetic data for this compound is limited, this guide extrapolates from established principles of carbohydrate chemistry to offer insights into its degradation pathways and stability profile. Detailed experimental protocols for assessing stability are also provided to facilitate further research and application development.

Introduction to this compound

This compound is a non-digestible oligosaccharide that finds application as a low-calorie sweetener and prebiotic. Its structure, characterized by robust α-1,6-glycosidic linkages, confers greater resistance to enzymatic hydrolysis in the upper gastrointestinal tract compared to α-1,4-linked oligosaccharides like maltotetraose. This inherent stability is also a key factor in its resilience during food processing and storage, as well as in the formulation of stable drug products. Understanding the precise limits of its thermal and pH stability is crucial for optimizing its use and ensuring product quality and efficacy.

Thermal Stability of this compound

Isomalto-oligosaccharides are generally recognized for their stability under moderately high temperatures typical of food processing[1]. The α-1,6-glycosidic bond is known to be more resistant to thermal cleavage than the α-1,4-glycosidic bond[2]. However, at elevated temperatures, several degradation processes can occur, including hydrolysis, caramelization, and the Maillard reaction.

Hydrolytic Degradation at Elevated Temperatures

In aqueous solutions, high temperatures can accelerate the hydrolysis of glycosidic bonds, leading to the breakdown of this compound into smaller saccharides such as isomaltotriose, isomaltose, and glucose. Studies on the degradation of trisaccharides in subcritical water (190-240°C) have shown that even the more stable α-1,6 linkages will eventually cleave under extreme heat and pressure[2]. While these conditions are more severe than typical processing, they indicate the ultimate fate of the molecule under high thermal stress.

Caramelization

Caramelization is a non-enzymatic browning reaction that involves the degradation of sugars at high temperatures in the absence of amino acids[3]. This complex series of reactions leads to the formation of a mixture of volatile and non-volatile compounds that contribute to color and flavor changes. For glucose, a constituent of this compound, thermal polymerization at 150°C has been shown to produce a variety of oligosaccharides[4]. It is expected that this compound would undergo similar, albeit more complex, caramelization reactions at sufficiently high temperatures, leading to browning and the development of caramel-like aromas.

Maillard Reaction

In the presence of amino acids or proteins, this compound, as a reducing sugar, can undergo the Maillard reaction upon heating. This reaction cascade is responsible for the formation of a wide array of flavor and color compounds in processed foods. The initial step involves the condensation of the reducing end of this compound with a free amino group. Subsequent rearrangements and reactions lead to the formation of melanoidins, which are brown, high-molecular-weight polymers.

pH Stability of this compound

The stability of this compound is significantly influenced by the pH of its environment. Generally, oligosaccharides are more susceptible to degradation under acidic conditions compared to neutral or alkaline conditions.

Stability in Acidic Conditions

Under acidic conditions, the glycosidic bonds of this compound are susceptible to acid-catalyzed hydrolysis. The mechanism involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond to form a carbocation intermediate, which then reacts with water to yield smaller sugar units. The rate of this hydrolysis is dependent on both pH and temperature, with lower pH and higher temperatures leading to faster degradation. Isomalto-oligosaccharides have been reported to exhibit high stability under acidic conditions of pH 3.0. However, prolonged exposure to low pH, especially in conjunction with heat, will inevitably lead to hydrolysis.

Stability in Alkaline Conditions

In alkaline solutions, the primary degradation pathway for reducing oligosaccharides like this compound is the "peeling" reaction. This process involves the stepwise elimination of monosaccharide units from the reducing end of the molecule via a β-elimination mechanism. This reaction is initiated by the deprotonation of the hydroxyl group at the C2 position of the reducing glucose unit, leading to the formation of an enediol intermediate. Subsequent elimination of the adjacent glycosidic linkage results in the release of a monosaccharide derivative and the shortening of the oligosaccharide chain. This process can continue until the entire molecule is degraded or a "stopping" reaction occurs.

Quantitative Data on this compound Stability

While the qualitative aspects of this compound stability are understood from the general behavior of isomalto-oligosaccharides, specific quantitative kinetic data for this compound is not extensively available in the reviewed literature. To facilitate further research and provide a framework for comparison, the following tables summarize expected trends and data from analogous oligosaccharides.

Table 1: Expected Thermal Degradation Profile of this compound in Aqueous Solution

| Temperature (°C) | Expected Primary Degradation Pathway | Expected Degradation Products | Qualitative Stability |

| 25 - 60 | Minimal degradation | - | High |

| 60 - 100 | Slow hydrolysis | Isomaltotriose, Isomaltose, Glucose | Moderate to High |

| 100 - 150 | Hydrolysis, Maillard Reaction (if amino acids present) | Isomaltotriose, Isomaltose, Glucose, Maillard reaction products | Moderate |

| > 150 | Rapid Hydrolysis, Caramelization, Maillard Reaction | Smaller saccharides, furan (B31954) derivatives, organic acids, melanoidins | Low |

Table 2: Expected pH Stability Profile of this compound in Aqueous Solution at Moderate Temperatures (e.g., 60°C)

| pH | Expected Primary Degradation Pathway | Expected Degradation Products | Qualitative Stability |

| 1 - 3 | Acid-catalyzed hydrolysis | Isomaltotriose, Isomaltose, Glucose | Low to Moderate |

| 4 - 6 | Slow acid-catalyzed hydrolysis | Isomaltotriose, Isomaltose, Glucose | High |

| 7 | Minimal degradation | - | Very High |

| 8 - 10 | Slow alkaline "peeling" reaction | Isomaltotriose, saccharinic acids | High |

| 11 - 13 | Alkaline "peeling" reaction | Isomaltotriose, saccharinic acids | Moderate to Low |

Experimental Protocols for Stability Assessment

The following protocols are designed to provide a robust framework for the systematic evaluation of the thermal and pH stability of this compound.

Protocol for Thermal Stability Assessment

Objective: To determine the rate and extent of this compound degradation at various temperatures.

Materials:

-

This compound standard (high purity)

-

Deionized water

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Heating blocks or water baths capable of maintaining constant temperatures (e.g., 60°C, 80°C, 100°C, 121°C)

-

HPLC system with a refractive index (RI) or evaporative light-scattering detector (ELSD)

-

Carbohydrate analysis HPLC column (e.g., amino-based or ligand-exchange column)

-

0.22 µm syringe filters

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the phosphate buffer.

-

Incubation: Aliquot the this compound solution into sealed vials for each temperature and time point. Place the vials in the pre-heated heating blocks or water baths.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of sampling should be adjusted based on the expected rate of degradation at each temperature.

-

Reaction Quenching: Immediately cool the withdrawn samples in an ice bath to stop the degradation reaction.

-

Sample Analysis:

-

Filter the samples through a 0.22 µm syringe filter into HPLC vials.

-

Analyze the samples by HPLC to quantify the remaining this compound and identify and quantify any degradation products. The mobile phase will typically be an acetonitrile/water gradient.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each temperature.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

-

Calculate the rate constant (k) and half-life (t½) for this compound degradation at each temperature.

-

Use the Arrhenius equation to determine the activation energy (Ea) for the degradation reaction.

-

Protocol for pH Stability Assessment

Objective: To determine the rate and extent of this compound degradation at various pH values.

Materials:

-

This compound standard (high purity)

-

A series of buffers covering the desired pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

-

Constant temperature water bath or incubator (e.g., 60°C)

-

pH meter

-

HPLC system and column as described in the thermal stability protocol

-

0.22 µm syringe filters

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in each of the different pH buffers.

-

Incubation: Aliquot the solutions into sealed vials and place them in the constant temperature bath.

-

Time Points: Withdraw samples at predetermined time intervals.

-

Reaction Quenching and Neutralization: Immediately cool the samples in an ice bath. For highly acidic or alkaline samples, neutralize them to a pH of ~7 to prevent further degradation during storage and analysis.

-

Sample Analysis: Analyze the samples by HPLC as described in the thermal stability protocol.

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH.

-

Determine the degradation kinetics and calculate the rate constant (k) and half-life (t½) at each pH.

-

Plot the rate constant as a function of pH to visualize the pH-rate profile.

-

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the thermal and pH stability of this compound.

Signaling Pathways for this compound Degradation

Caption: Major degradation pathways for this compound under different conditions.

Conclusion

This compound exhibits considerable stability under a range of conditions, a property attributed to its α-1,6-glycosidic linkages. Its degradation is primarily driven by acid-catalyzed hydrolysis under low pH and high-temperature conditions, and by a "peeling" reaction under alkaline conditions. At very high temperatures, caramelization and the Maillard reaction become significant degradation pathways. While specific kinetic data for this compound remains an area for further investigation, the experimental protocols and established principles outlined in this guide provide a solid foundation for researchers and developers to assess its stability in various food and pharmaceutical applications, ensuring optimal performance and product integrity.

References

- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotetraose from Starch

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isomaltooligosaccharides (IMOs), with a focus on isomaltotetraose (B46569), from starch. The methodologies described herein are based on established enzymatic processes and are intended to guide researchers in the lab-scale production of these valuable oligosaccharides.

Introduction

This compound is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. It is a component of isomaltooligosaccharides (IMOs), which are recognized as prebiotics. The enzymatic synthesis of this compound from starch is a multi-step process that offers a high degree of control and specificity compared to chemical methods. This process typically involves three key stages: liquefaction, saccharification, and transglycosylation. In some protocols, the saccharification and transglycosylation steps can be combined in a simultaneous reaction to improve efficiency.

The overall process begins with the gelatinization and liquefaction of a starch slurry using α-amylase, which breaks down the long starch polymers into shorter dextrins. Subsequently, a combination of enzymes, including pullulanase and β-amylase, is used in the saccharification step to produce smaller fermentable sugars, primarily maltose. Finally, an α-transglucosidase (also known as α-glucosidase) is employed to catalyze the formation of α-1,6 glycosidic bonds, converting the maltooligosaccharides into a mixture of IMOs, including isomaltose, panose, isomaltotriose, and this compound.

Enzymatic Reaction Pathway

The enzymatic conversion of starch to this compound follows a well-defined pathway, as illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed protocols for the enzymatic synthesis of IMOs from starch. It is important to note that the optimal conditions, particularly enzyme concentrations and reaction times, may vary depending on the specific enzymes and starch source used.

Protocol 1: Three-Step Synthesis of Isomaltooligosaccharides

This protocol outlines the sequential steps of liquefaction, saccharification, and transglycosylation.

3.1.1. Materials

-

Starch (e.g., corn starch, potato starch, rice starch)

-

Thermostable α-amylase

-

Pullulanase

-

β-amylase

-

α-Transglucosidase

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

3.1.2. Equipment

-

Jacketed glass reactor with temperature control and overhead stirrer

-

pH meter

-

Water bath

-

Centrifuge

-

Freeze-dryer (optional)

-

HPLC system for analysis

3.1.3. Procedure

Step 1: Liquefaction

-

Prepare a 20-35% (w/v) starch slurry in deionized water in the reactor.

-

Adjust the pH of the slurry to the optimal range for the thermostable α-amylase (typically pH 5.5-6.5).

-

Heat the slurry to the optimal temperature for the α-amylase (e.g., 95°C).

-

Add the thermostable α-amylase at a predetermined dosage (e.g., 15 U/g of starch).

-

Maintain the reaction at 95°C with constant stirring for 10-15 minutes.

-

Stop the reaction by lowering the pH to 4.0 with HCl and boiling for 10 minutes to inactivate the enzyme.

-

Cool the liquefied starch solution to 55°C.

Step 2: Saccharification

-

Adjust the pH of the liquefied starch solution to the optimal range for pullulanase and β-amylase (typically pH 5.0).

-

Add pullulanase and β-amylase to the solution.

-

Incubate the mixture at 55°C with stirring for 4-6 hours.

-

Inactivate the enzymes by boiling the solution for 10 minutes.

-

Cool the saccharified solution to the optimal temperature for the transglucosylation reaction (typically 50-60°C).

Step 3: Transglycosylation

-

Adjust the pH of the saccharified solution to the optimal range for α-transglucosidase (typically pH 4.0-5.0).

-

Add α-transglucosidase to the solution.

-

Incubate the mixture at the optimal temperature with stirring for 12-48 hours. The reaction time will influence the composition of the resulting IMOs.

-

Inactivate the α-transglucosidase by boiling the solution for 10 minutes.

-

The resulting solution contains a mixture of IMOs, glucose, and residual maltose.

Protocol 2: Simultaneous Saccharification and Transglycosylation (SST)